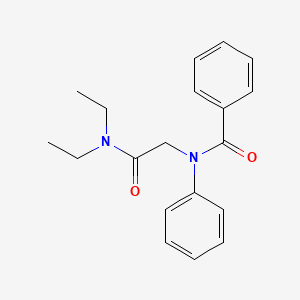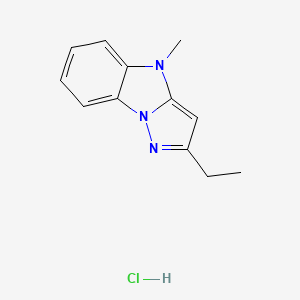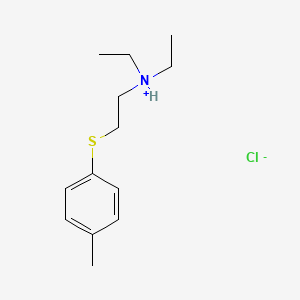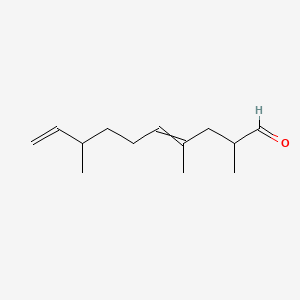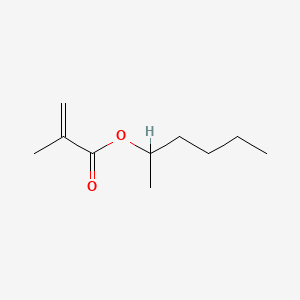
1-Methylpentyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpentyl methacrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from methacrylic acid and 1-methylpentanol. This compound is used in various industrial applications, particularly in the production of polymers and copolymers. Its structure consists of a methacrylate group attached to a 1-methylpentyl group, which imparts unique properties to the compound.
準備方法
1-Methylpentyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 1-methylpentanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion. Industrial production methods often involve the use of acetone cyanohydrin as a precursor, which is converted to methacrylic acid and then esterified with 1-methylpentanol .
化学反応の分析
1-Methylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and other applications.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce methacrylic acid and 1-methylpentanol.
Transesterification: It can react with other alcohols to form different methacrylate esters. Common reagents used in these reactions include acids, bases, and alcohols.
科学的研究の応用
1-Methylpentyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as flexibility, transparency, and resistance to UV radiation.
Biomedical Applications: Polymers derived from this compound are used in medical devices, drug delivery systems, and dental materials due to their biocompatibility and mechanical properties.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants, where its properties enhance durability and performance.
作用機序
The mechanism of action of 1-methylpentyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, initiated by heat, light, or chemical initiators. The resulting polymers have unique mechanical and chemical properties, making them suitable for various applications. The molecular targets and pathways involved in its action include the formation of covalent bonds between monomer units, leading to the creation of high-molecular-weight polymers .
類似化合物との比較
1-Methylpentyl methacrylate can be compared with other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. While all these compounds share the methacrylate group, the alkyl group attached to the ester varies, leading to differences in their properties and applications. For example:
Methyl Methacrylate: Used in the production of poly(methyl methacrylate) (PMMA), known for its optical clarity and strength.
Ethyl Methacrylate: Used in coatings and adhesives, offering flexibility and durability.
Butyl Methacrylate: Used in the production of flexible and impact-resistant polymers.
This compound is unique due to its specific alkyl group, which imparts distinct properties to the resulting polymers, such as enhanced flexibility and resistance to environmental factors.
特性
CAS番号 |
94159-13-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
hexan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-6-7-9(4)12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChIキー |
USPLKTKSLPLUJG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



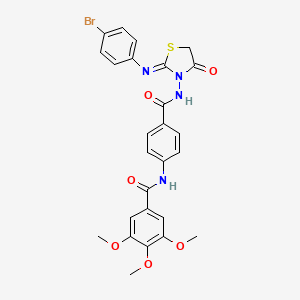

![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)
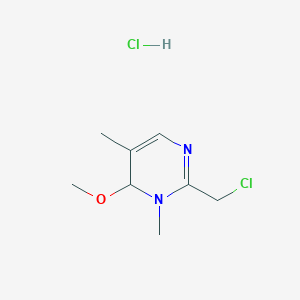

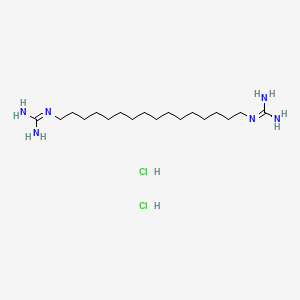
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
